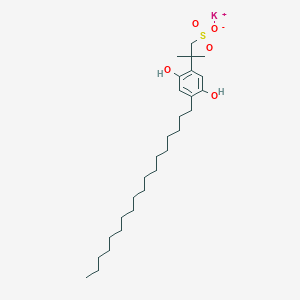
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PMPS is a synthetic compound that was first synthesized in the early 2000s. It is a white powder that is soluble in water and has a molecular weight of 596. It is commonly used as a surfactant in various scientific research applications due to its unique properties.
作用機序
PMPS is a surfactant that works by reducing the surface tension between two substances. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When added to a solution, PMPS forms micelles, which are small aggregates of molecules that are formed when the hydrophobic tails of the surfactant molecules come together. These micelles can then interact with other substances in the solution, allowing for various scientific research applications.
Biochemical and Physiological Effects:
PMPS has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. Additionally, PMPS has been shown to have antioxidant properties, which make it useful in the development of drugs that can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of PMPS is its ability to form micelles, which allows it to interact with other substances in a solution. Additionally, PMPS is stable and easy to handle, which makes it useful in various laboratory experiments. However, one limitation of PMPS is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for PMPS research. One potential area of research is the development of PMPS-based biosensors, which could have applications in the detection of various biomolecules. Additionally, PMPS could be used in the development of new drug delivery systems, which could improve the effectiveness of various drugs. Finally, further research is needed to understand the potential toxicity of PMPS and to develop strategies to mitigate this toxicity.
In conclusion, PMPS is a synthetic anionic surfactant that has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments and has potential applications in the development of new drugs and biosensors. While there are limitations to its use, further research in this area could lead to new discoveries and advancements in various fields of science.
合成法
PMPS is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dihydroxy-4-octadecylbenzenesulfonyl chloride with potassium hydroxide to form potassium 2,5-dihydroxy-4-octadecylbenzenesulfonate. This compound is then reacted with 2-methyl-1-propanesulfonyl chloride to form PMPS.
科学的研究の応用
PMPS has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments. It is also used in the synthesis of nanoparticles, which have potential applications in drug delivery and imaging. Additionally, PMPS has been used in the development of biosensors and in the purification of proteins.
特性
CAS番号 |
17017-83-3 |
|---|---|
製品名 |
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate |
分子式 |
C28H49KO5S |
分子量 |
536.9 g/mol |
IUPAC名 |
potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1 |
InChIキー |
JVUSYQDCMILMHT-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
その他のCAS番号 |
17017-83-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



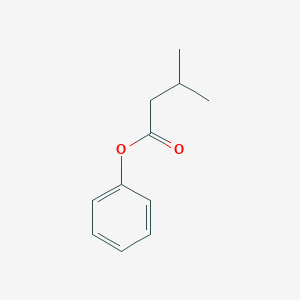


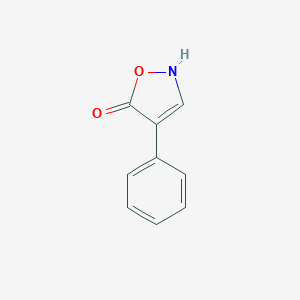

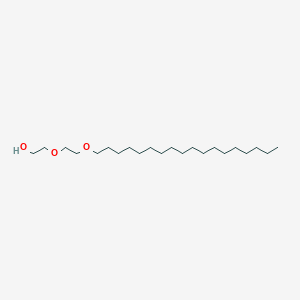

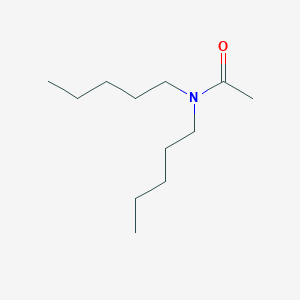
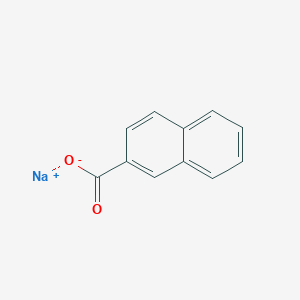
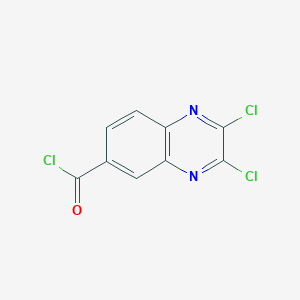
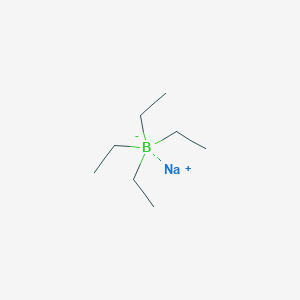
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

